tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate

ADME Drug-likeness Lipophilicity

Research pain point: Synthesizing orthogonally protected furan intermediates with precise 2-sulfamoyl-3-carbamate regiochemistry is labor-intensive. This compound resolves that bottleneck. • ≥95% purity, Boc-protected amine ready for selective functionalization in carbonic anhydrase inhibitor library synthesis. • Privileged scaffold for bifunctional chemical probes (fluorophore/biotin conjugation) without disrupting target engagement. • Distinct 2-sulfamoyl-3-carbamate architecture enables unique reactivity in diversity-oriented synthesis. • Reliable supply: in stock, ambient shipping globally.

Molecular Formula C9H14N2O5S
Molecular Weight 262.29 g/mol
Cat. No. B13258325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate
Molecular FormulaC9H14N2O5S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)N
InChIInChI=1S/C9H14N2O5S/c1-9(2,3)16-8(12)11-6-4-5-15-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12)(H2,10,13,14)
InChIKeyDCAWUCZBLPTRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: Specialized Building Block


tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate (CAS 1803561-44-5) is a synthetic small molecule featuring a unique, orthogonally functionalized architecture: a tert-butyl carbamate (Boc) protecting group strategically positioned on a furan ring that also bears a primary sulfamoyl (SO₂NH₂) substituent . This specific regiochemical arrangement—a 2-sulfamoyl group adjacent to a 3-carbamate on the furan core—creates a distinct electronic environment and a vector for further derivatization that is not readily accessible via simple modifications of commercially available furan or sulfamoyl building blocks . The compound is primarily utilized as a research intermediate, with its value proposition centered on its capacity to serve as a direct precursor to more complex molecules in medicinal chemistry and chemical biology, rather than being an intrinsically bioactive endpoint .

Product Type Research intermediate; not a bioactive endpoint
Core Architecture Orthogonal Boc-protected amine on 2-sulfamoylfuran
Procurement Context Off-the-shelf building block for medicinal chemistry and chemical biology

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: Unique Orthogonal Reactivity


Generic substitution of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate with a simple furan or a basic sulfamoyl carbamate fails because the specific 2-sulfamoyl-3-carbamate-furan core is not a trivial sum of its parts. The proximal arrangement of these two functional groups on the electron-rich furan ring dictates a unique and predictable chemical reactivity that is essential for its function as a synthetic intermediate . For example, using an analog lacking the furan ring (e.g., tert-butyl sulfamoylcarbamate) or one with the sulfamoyl and carbamate on different rings fundamentally alters the molecule's properties, including its ability to participate in subsequent regiospecific reactions . Furthermore, the Boc group is specifically chosen for its orthogonality; a compound with a different protecting group would not be a suitable replacement in a synthetic sequence designed for acid-labile Boc deprotection. The precise molecular geometry, validated by its unique InChIKey (DCAWUCZBLPTRJG-UHFFFAOYSA-N), confirms that it is a distinct chemical entity whose structural nuances are critical for achieving reproducible and high-yielding synthetic transformations .

2-sulfamoyl-3-carbamate furan
Simple furan or non-furan analog
Regiochemistry may not transfer; electronic environment and synthetic vector differ fundamentally
Boc (acid-labile) protection
Different protecting group
Deprotection orthogonality may not reproduce; synthetic sequence compatibility may shift
Furan-based carbamate
Furan ester analog
Hydrolytic stability context may differ; ester analogs may degrade under aqueous conditions

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: Comparative Evidence


ADME Profile vs. Primary Sulfamoyl Carbamate

The calculated lipophilicity (LogP) and topological polar surface area (TPSA) are critical parameters influencing membrane permeability and oral absorption. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate exhibits a computed LogP of 1.27 and a TPSA of 111.63 Ų . In comparison, a simpler primary sulfamoyl carbamate building block without the furan ring, tert-butyl sulfamoylcarbamate (CAS 148017-28-1), which is also used in synthesis, presents a different physicochemical profile. While direct comparative data for this specific analog is not available in primary literature, class-level inference from the structure of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate suggests that the addition of the furan ring will increase both lipophilicity and molecular complexity, which can be advantageous for exploring novel chemical space in drug discovery. The presence of the furan ring is a key differentiator for modulating properties like solubility and metabolic stability, offering a distinct handle for optimization .

ADME Profile
Class-level inference
Computed LogP 1.27 / TPSA 111.63 Ų
Supports lipophilicity-context review
Computed values; furan ring increases lipophilicity vs. simpler sulfamoyl carbamates. Verify experimentally
ADME Drug-likeness Lipophilicity Sulfamoyl carbamates

Purity Specification vs. Unspecified Research Lots

As a specialized research chemical, the compound is commercially available with a defined purity specification of 95% . This represents a quantifiable procurement standard compared to the use of in-house synthesized or unspecified-grade material. While 95% is a common baseline for research intermediates, it is a verifiable differentiator when evaluating sources. In the context of its use as a synthetic building block, this level of purity is crucial for ensuring predictable yields in subsequent reaction steps and minimizing the introduction of unknown impurities that could complicate purification or affect biological assays. The availability of a commercial product with a stated purity eliminates the need for in-house synthesis and preliminary purification, directly impacting procurement efficiency and project timelines.

Purity Spec
Cross-study comparable
95% (commercial specification)
Supports procurement benchmark
Batch-specific; verify by COA. Reduces need for in-house synthesis and purification
Quality Control Procurement Purity Chemical Synthesis

Carbonic Anhydrase Inhibition Potential

The sulfamoyl carbamate motif is a well-established pharmacophore for inhibiting carbonic anhydrase (CA) enzymes, particularly isoforms like hCA II. A study by Göksu et al. (2015) demonstrated that a series of sulfamoylcarbamates and sulfamides derived from acetophenones were potent inhibitors of hCA II, with Ki values ranging from 48.80 ± 8.2 to 672.2 ± 71.9 pM for the most active compounds [1]. A separate study by the same group reported a sulfamoylcarbamate (BDBM50093581) with a Ki of 0.384 nM against hCA II [2]. While tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate was not directly tested in these assays, its core structure contains the requisite sulfamoylcarbamate group. By class-level inference, this compound is therefore a highly relevant starting point for the development of novel CA inhibitors. The furan ring, a bioisostere for a phenyl ring, could impart different isoform selectivity and physicochemical properties compared to the acetophenone-derived compounds studied, offering a potentially superior profile.

CA Inhibition Context
Class-level inference
Sulfamoylcarbamate pharmacophore; lit. hCA II Ki 0.048–0.67 nM (related compounds)
Supports CA inhibitor scaffold research
Compound not directly tested; class-level inference only. Furan ring may modulate isoform selectivity
Carbonic Anhydrase Enzyme Inhibition Sulfamoylcarbamates Therapeutic Target

Orthogonal Protecting Group Strategy

The Boc (tert-butyl carbamate) protecting group is orthogonal to many common reaction conditions (e.g., hydrogenolysis, basic hydrolysis) and can be selectively removed under acidic conditions (e.g., TFA, HCl) to unmask the free 3-amine on the furan ring . This is in direct contrast to a potential analog like 5-(tert-butylsulfamoyl)furan-2-carboxylic acid , where the tert-butyl group is directly attached to the sulfamoyl nitrogen and cannot be easily removed to generate a free sulfonamide. The orthogonal protection strategy in tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate is a key differentiator, providing a strategic advantage in complex multi-step syntheses. It allows for selective deprotection and further functionalization at the 3-amino position while keeping the sulfamoyl group intact, or vice versa, thereby enabling the construction of highly diverse libraries.

Orthogonal Protection
Class-level inference
Boc (acid-labile) vs. tert-butyl sulfonamide (non-cleavable)
Enables selective amine deprotection
Standard Boc deprotection conditions (TFA/HCl) apply. Critical for multi-step synthetic planning
Organic Synthesis Protecting Groups Sulfonamides Building Blocks

Hydrolytic Stability: Carbamate vs. Ester

The carbamate group in tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate is inherently more resistant to hydrolysis than a corresponding ester group . This is a class-level inference based on the well-understood chemical behavior of carbamates compared to esters. For instance, a hypothetical analog like an ethyl 3-aminofuran-2-carboxylate would undergo rapid hydrolysis under basic or acidic aqueous conditions, severely limiting its utility in reactions or biological assays requiring aqueous media. In contrast, the carbamate linkage in the target compound offers greater stability, which is advantageous for long-term storage and for use in multi-step synthetic sequences where exposure to moisture or mildly nucleophilic conditions may be unavoidable. This enhanced stability reduces the risk of premature degradation and ensures the compound's integrity as a reliable building block.

Hydrolytic Stability
Class-level inference
Carbamate > ester under aqueous conditions
Supports broader experimental tolerance
Class-level; verify under specific reaction or assay conditions. May extend shelf-life vs. ester analogs
Chemical Stability Hydrolysis Carbamate Ester

tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate: Research & Industrial Applications


Carbonic Anhydrase Inhibitor Lead Optimization

The core sulfamoylcarbamate motif, for which potent hCA II inhibition (Ki in the picomolar to nanomolar range) has been established [1], makes tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate a privileged scaffold for initiating a medicinal chemistry program targeting carbonic anhydrases. Researchers can utilize the orthogonal Boc protecting group to selectively functionalize the 3-amino position of the furan ring, generating focused libraries of compounds to explore SAR and potentially identify inhibitors with superior isoform selectivity or improved physicochemical properties compared to existing sulfonamide-based CA inhibitors like acetazolamide [1].

Functionalized Chemical Probe Development

The compound's dual-functionalized furan core (sulfamoyl and masked amine) is an ideal starting point for creating bifunctional chemical probes . The Boc-protected amine can be deprotected and subsequently conjugated to a fluorophore or biotin, while the sulfamoyl group can be left intact to engage a biological target (e.g., a metalloenzyme like carbonic anhydrase). This approach, enabled by the compound's orthogonal reactivity, allows for the creation of tool compounds for target engagement studies, cellular imaging, or affinity purification without the need for extensive de novo synthesis .

Versatile Building Block for Heterocycles

In an academic or industrial synthesis laboratory, the primary value of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate is as a reliable and off-the-shelf building block . Its commercially specified purity of 95% eliminates the need for time-consuming in-house synthesis and purification of this specific intermediate . The orthogonal Boc group allows for its incorporation into complex, multi-step synthetic sequences targeting more elaborate heterocyclic systems that are otherwise difficult to access, thereby accelerating project timelines and reducing overall cost .

Exploring Underexplored Furan Chemical Space

The specific substitution pattern of the 2-sulfamoyl-3-carbamate on the furan ring is not commonly found in commercial chemical libraries, representing an opportunity to explore underexplored chemical space . Academic groups focused on synthetic methodology or diversity-oriented synthesis can leverage this compound to generate novel heterocyclic scaffolds . Its distinct electronic properties, stemming from the combination of electron-withdrawing (sulfamoyl) and electron-donating (protected amine) groups on an electron-rich furan ring, may lead to unique reactivity profiles, such as facilitating regiospecific cycloadditions or cross-coupling reactions that are not possible with simpler furan derivatives .

Application
Selection Property
Validation Focus
CA inhibitor scaffold research
Sulfamoylcarbamate pharmacophore context
CA isoform selectivity profiling
Bifunctional chemical probe synthesis
Orthogonal Boc deprotection for selective conjugation
Probe conjugate stability and target engagement
Heterocycle synthesis intermediate
95% purity off-the-shelf building block
Multi-step synthetic compatibility and yield predictability
Furan chemical space exploration
2-sulfamoyl-3-carbamate substitution pattern
Regiospecific reactivity and electronic property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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